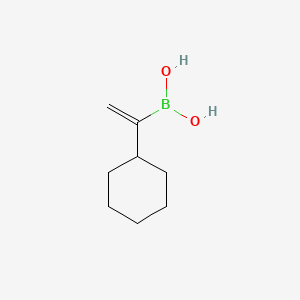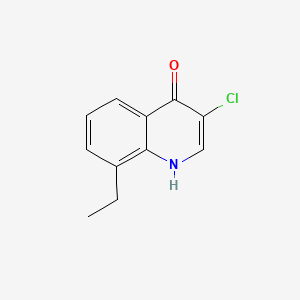![molecular formula C10H20S B598710 Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI) CAS No. 196622-67-0](/img/new.no-structure.jpg)
Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This particular compound features a cyclohexane ring with a thiol group, a methyl group, and an isopropyl group attached to it. The stereochemistry of the compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) can be achieved through several synthetic routes. One common method involves the thiolation of a suitable cyclohexane derivative. For instance, starting from 5-methyl-2-(1-methylethyl)cyclohexanol, the hydroxyl group can be converted to a thiol group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The process typically includes steps such as the preparation of the starting material, the thiolation reaction, and subsequent purification steps like distillation or recrystallization.
化学反应分析
Types of Reactions
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
科学研究应用
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as a ligand in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards its molecular targets.
相似化合物的比较
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) can be compared with other similar compounds, such as:
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: This compound has a hydroxyl group instead of a thiol group, which affects its reactivity and applications.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: This compound features a carbonyl group, making it more reactive in nucleophilic addition reactions compared to the thiol derivative.
Menthol: A naturally occurring compound with a similar cyclohexane structure but with different functional groups, leading to distinct physical and chemical properties.
属性
CAS 编号 |
196622-67-0 |
|---|---|
分子式 |
C10H20S |
分子量 |
172.33 |
IUPAC 名称 |
(2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10?/m1/s1 |
InChI 键 |
GIBAZODYJIQFGD-ZDGBYWQASA-N |
SMILES |
CC1CCC(C(C1)S)C(C)C |
同义词 |
Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


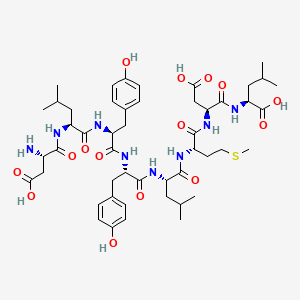
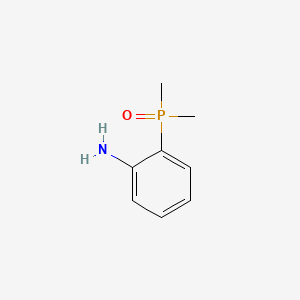
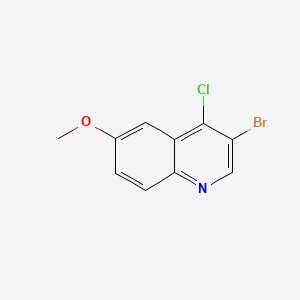
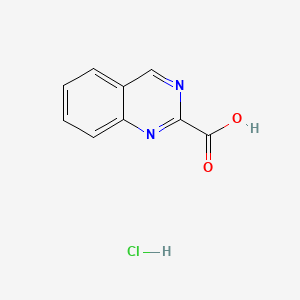
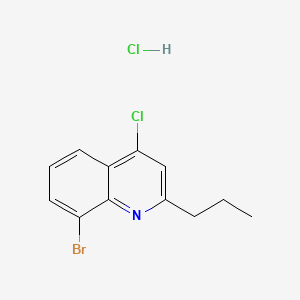
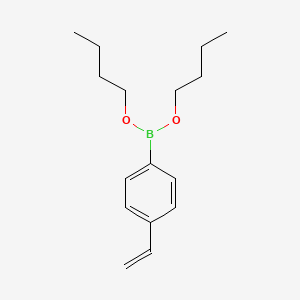
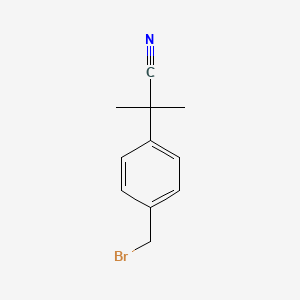
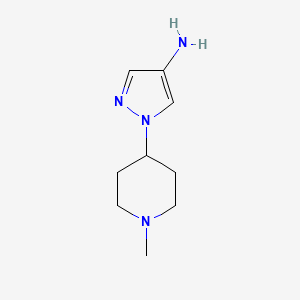
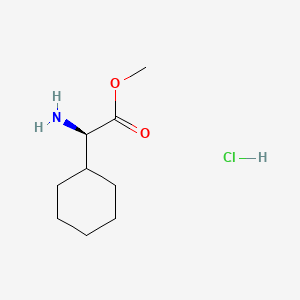
![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)
